5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as EMD-386088, is an indole derivative recognized for its pharmacological properties, particularly as a partial agonist of the serotonin 6 receptor. This compound exhibits a high affinity for the serotonin 6 receptor and moderate affinity for the serotonin 3 receptor, alongside functioning as a dopamine reuptake inhibitor. Preclinical studies suggest it may possess antidepressant-like effects .
This compound falls under the category of indole derivatives, which are organic compounds characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific chemical classification of this compound can be summarized as follows:
The synthesis of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves several organic synthesis techniques. While specific proprietary methods are not publicly detailed, general synthetic routes may include:
Industrial production likely employs standard techniques such as protecting group strategies, selective functional group transformations, and purification methods including crystallization or chromatography .
The molecular structure of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be represented using various structural formulas:
InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3
These representations highlight the compound's complex bicyclic structure featuring both nitrogen and chlorine substituents .
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is capable of undergoing various chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities compared to the parent compound.
The mechanism of action for 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole primarily involves its interaction with serotonin receptors:
Studies indicate that specific structural features such as halogen substituents at the indole 5-position are critical for maintaining agonist activity at these receptors .
The physical properties of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include:
Chemical properties include:
These properties influence its behavior in biological systems and its potential applications in medicinal chemistry .
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Research continues to explore its efficacy and safety profile in clinical settings .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: